3,5-Diiodophenol
Description
Contextualization of Halogenated Phenols in Organic Chemistry and Materials Science
Halogenated phenols, a class of compounds that includes 3,5-diiodophenol, are of considerable importance in both organic chemistry and materials science. In organic synthesis, the halogen atoms on the phenolic ring serve as versatile functional groups that can participate in a variety of chemical reactions. The hydroxyl group of phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions, making phenols highly reactive substrates for processes like halogenation, nitration, and sulfonation. openstax.org
In the realm of materials science, halogenated phenols are utilized as precursors for a range of valuable materials. For instance, they can react with aldehydes, such as formaldehyde, to produce resinous condensation products. google.com The presence of halogen atoms in these resins can confer fire-retardant properties, a desirable characteristic in many applications. google.com Furthermore, these compounds can be used to prepare phenoxyacetic acids, some of which exhibit herbicidal properties. google.com The ability of halogenated phenols to undergo polymerization also leads to the creation of hard, clear polymeric materials suitable for coating compositions. google.com
Historical Perspectives on the Synthesis and Study of Diiodophenols
The synthesis of iodophenols dates back to early methods involving the direct action of iodine on phenol (B47542) in an alkaline solution or in the presence of mercuric oxide. orgsyn.org Another historical approach involved the reaction of iodine monochloride with phenol. orgsyn.org A significant advancement in the synthesis of iodophenols was the application of diazotization reactions. For instance, p-iodophenol was effectively prepared by the diazotization of p-aminophenol, followed by the replacement of the diazonium group with iodine. orgsyn.org
The study of diiodophenols is part of the broader exploration of halogenated organic compounds. There are six positional isomers of diiodophenol, including 2,3-diiodophenol, 2,4-diiodophenol, 2,5-diiodophenol, 2,6-diiodophenol (B1640560), 3,4-diiodophenol, and this compound. wikipedia.org The synthesis of specific isomers has been a subject of interest, with methods being developed to control the regioselectivity of the iodination of phenol. For example, the reaction of phenol with iodine and hydrogen peroxide in water can yield a mixture of 2,6-diiodophenol and 2-iodophenol. chemicalbook.com
Academic Significance and Research Trajectories for this compound
The academic significance of this compound lies primarily in its role as a building block for the synthesis of more complex molecules. Phenol derivatives are recognized for their potential in creating bioactive natural products and conducting polymers. researchgate.net The specific arrangement of the iodine atoms and the hydroxyl group in this compound makes it a valuable intermediate in organic synthesis.
Recent research has demonstrated the use of this compound in the synthesis of m-aryloxy phenols. For example, it has been used to prepare 3-(3,5-diiodo-4-hydroxyphenoxy)phenol. researchgate.net Such complex phenolic structures are of interest for their potential applications in various fields, including the development of new materials and pharmaceuticals. The reactivity of the iodine atoms allows for their participation in cross-coupling reactions, enabling the construction of larger, more intricate molecular architectures.
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C6H4I2O |
| Molecular Weight | 345.91 g/mol |
| Appearance | Solid |
| InChI | InChI=1S/C6H4I2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H |
| InChIKey | KYRNAIDRKAWDLJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1I)I)O |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diiodophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNAIDRKAWDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573449 | |
| Record name | 3,5-Diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20981-79-7 | |
| Record name | 3,5-Diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,5 Diiodophenol and Its Precursors
Classical Synthetic Routes to 3,5-Diiodophenol
Traditional methods for synthesizing this compound have largely relied on indirect strategies to overcome the inherent directing effects of the phenol (B47542) group in electrophilic substitution reactions or have utilized diazotization of specifically substituted aniline (B41778) precursors.
Electrophilic Iodination Strategies for Phenolic Compounds
Electrophilic aromatic substitution is a fundamental process for the halogenation of phenols. studylib.net The hydroxyl group of phenol is a potent activating group and an ortho, para-director, meaning that incoming electrophiles are directed to the positions adjacent (2 and 6) and opposite (4) to the hydroxyl group. dtu.dk Consequently, the direct iodination of phenol with common iodinating agents such as molecular iodine (I₂) or N-Iodosuccinimide (NIS) typically yields a mixture of 2-iodophenol, 4-iodophenol, 2,4-diiodophenol, and 2,4,6-triiodophenol. dtu.dkwikipedia.org
Achieving the 3,5-diiodo substitution pattern via direct electrophilic iodination is therefore not feasible with phenol as the starting material. Classical strategies circumvent this by employing precursors where the directing effects are altered or by using multi-step sequences. One conceptual approach involves the oxidative aromatization of a substituted cyclohexenone precursor. This method allows for the construction of meta-substituted phenols that are otherwise challenging to prepare. gaylordchemical.com By starting with a pre-functionalized non-aromatic ring, the final aromatization step, which can be achieved using an iodine-based system (e.g., I₂ in DMSO), establishes the desired substitution pattern, avoiding the regioselectivity constraints of direct substitution on phenol. gaylordchemical.com
Another classical, albeit lengthy, approach involves starting with a substrate that directs iodination to the desired positions, followed by conversion of a functional group to the final hydroxyl group. For instance, the iodination of 3,5-dinitroaniline (B184610) could be performed, followed by reduction of the nitro groups, diazotization, and subsequent conversion to the phenol, though this overlaps with diazotization-based protocols.
Diazotization-Based Halogenation Protocols
Diazotization-based methods, particularly the Sandmeyer reaction, represent the most reliable classical approach for synthesizing aryl iodides with substitution patterns that are inaccessible through direct electrophilic substitution. mdpi.com This strategy is well-suited for the preparation of this compound.
The synthesis typically begins with a precursor such as 3,5-diaminophenol (B3054961). The process involves the following key steps:
Bis-Diazotization : The aromatic primary amino groups of the precursor are converted into diazonium salts (-N₂⁺) by treatment with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.
Iodination (Sandmeyer Reaction) : The resulting bis-diazonium salt solution is then treated with an iodide salt, most commonly potassium iodide (KI). The diazonium groups are excellent leaving groups and are displaced by the iodide ion, releasing nitrogen gas (N₂) and forming the desired C-I bonds.
This method provides excellent regiochemical control, as the positions of the iodine atoms are predetermined by the placement of the amino groups on the starting material. While effective, this protocol involves the handling of potentially unstable diazonium salts and generates significant stoichiometric waste from the diazotizing and reducing agents.
Table 1: Comparison of Classical Synthetic Routes
| Method | Precursor Example | Key Reagents | Advantages | Disadvantages |
| Electrophilic Substitution | Substituted Cyclohexenone | I₂, DMSO | Can provide direct access to meta-substituted phenols | Requires specialized precursors; not a direct iodination of phenol |
| Diazotization Protocol | 3,5-Diaminophenol | 1. NaNO₂, H₂SO₄2. KI | Excellent regiocontrol; reliable for "difficult" substitution patterns | Involves potentially unstable diazonium intermediates; generates stoichiometric waste |
Modern and Sustainable Synthesis Approaches
Contemporary research focuses on developing more efficient, selective, and environmentally benign methods for preparing this compound. These approaches include advanced catalysis, continuous processing technologies, and adherence to the principles of green chemistry.
Catalytic Iodination Techniques for Regioselective Synthesis
Modern synthetic chemistry seeks to control regioselectivity through catalysis, minimizing the need for multi-step sequences involving protecting groups or precursor functional group manipulations. While the ortho, para-directing nature of the hydroxyl group remains a dominant factor, certain catalytic systems can influence the position of iodination.
Recent developments have shown that meta-selective C-H functionalization can be achieved under specific conditions. For example, transition-metal-free, base-mediated reactions involving cyclic diaryliodonium salts and phenols have been reported to yield meta-arylated products through an aryne intermediate mechanism. researchgate.net While not a direct iodination, this highlights that non-classical reaction pathways can be exploited for meta-functionalization. The development of a catalytic system, perhaps involving a bulky Lewis acid that coordinates to the phenolic oxygen and sterically directs the iodinating agent to the meta positions, remains an area of active research for achieving direct, regioselective iodination.
Flow Chemistry Applications in the Preparation of this compound
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are fast, exothermic, or involve hazardous intermediates. nih.govorganic-chemistry.org The diazotization-based synthesis of this compound is an ideal candidate for adaptation to a flow process. advion.com
A hypothetical flow synthesis setup would involve:
Continuous Diazotization : A stream of the precursor (e.g., 3,5-diaminophenol in acid) is continuously mixed with a stream of the diazotizing agent (e.g., NaNO₂) in a temperature-controlled microreactor. The small reactor volume and superior heat transfer allow for precise temperature control, minimizing the decomposition of the unstable diazonium salt. researchgate.net
Automated Workup : The output stream can be directed through in-line quenching and extraction modules to isolate the final product continuously.
This approach significantly enhances safety by minimizing the accumulation of energetic diazonium compounds and improves reproducibility and yield through precise control of reaction parameters. dntb.gov.ua
Green Chemistry Protocols for Enhanced Atom Economy and Reduced Waste
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of iodophenols, several green strategies have been developed.
A prominent green iodination method involves the use of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) as a clean, in-situ oxidizing agent. semanticscholar.orgresearchgate.net In this system, H₂O₂ oxidizes the iodide (I⁻) formed during the reaction back to the electrophilic iodinating species, with water being the only byproduct. researchgate.net Performing this reaction in an aqueous medium further enhances its green credentials. researchgate.net While this specific system applied to phenol still favors ortho/para substitution, its application to a suitable meta-directing precursor for this compound would represent a significant improvement over classical methods that use harsher oxidants or stoichiometric reagents.
The atom economy of a reaction is a measure of how efficiently the atoms from the reactants are incorporated into the final product.
Diazotization-based routes have inherently poor atom economy due to the loss of N₂ and the use of stoichiometric acids and salts.
Catalytic C-H activation/iodination routes , if developed, would offer superior atom economy, as they would theoretically only involve the substrate, an iodine source, and a recyclable catalyst.
Table 2: Overview of Modern Synthesis Approaches
| Approach | Methodology | Key Features | Potential Advantages |
| Catalytic Iodination | Regioselective C-H functionalization | Use of catalysts to direct substitution to meta positions | Fewer synthetic steps; higher atom economy; potential for direct synthesis |
| Flow Chemistry | Continuous processing of diazotization-iodination sequence | Microreactors, precise control of temperature and residence time | Enhanced safety (no accumulation of diazonium salts); improved yield and consistency; scalability |
| Green Chemistry | Use of green oxidants and solvents | H₂O₂ as oxidant, water as solvent | Reduced hazardous waste (water is the only byproduct); improved environmental profile; safer reagents |
Synthesis of Key Precursors and Advanced Intermediates to this compound
The efficient synthesis of this compound often relies on the preparation of key precursors that can be readily converted to the final product. One of the most prominent precursors is 3,5-diiodosalicylic acid, which can be synthesized through the regioselective iodination of salicylic (B10762653) acid. Another strategic approach involves the functionalization of phenol derivatives using directed ortho-metalation.
The direct iodination of phenol can lead to a mixture of mono-, di-, and tri-iodinated products, making the selective synthesis of this compound challenging. researchgate.net A more controlled and regioselective approach involves the iodination of a substituted phenol derivative, such as salicylic acid. The carboxyl group in salicylic acid directs the incoming iodine atoms to the 3 and 5 positions, leading to the formation of 3,5-diiodosalicylic acid.
Several methods have been reported for the synthesis of 3,5-diiodosalicylic acid. One established method involves the use of iodine monochloride (ICl) as the iodinating agent in a suitable solvent like glacial acetic acid. orgsyn.org In a typical procedure, salicylic acid is dissolved in glacial acetic acid, and a solution of iodine monochloride in the same solvent is added. The reaction mixture is then heated to facilitate the electrophilic aromatic substitution, resulting in the precipitation of 3,5-diiodosalicylic acid. orgsyn.org Yields for this method are reported to be in the range of 91-92%. orgsyn.org
Another approach utilizes molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide or iodic acid, to generate a more electrophilic iodine species in situ. nih.govgoogle.com For instance, the reaction of salicylic acid with elemental iodine and hydrogen peroxide in an ethanol (B145695) solution, often in the presence of a mineral acid like hydrochloric acid, can produce 3,5-diiodosalicylic acid with high conversion rates, reportedly up to 98.5%. google.com A patented method describes the use of molecular iodine and iodic acid in an aqueous medium for the triiodination of 3,5-disubstituted phenols, which highlights the utility of this reagent system in industrial applications. nih.gov
The following table summarizes representative conditions for the synthesis of 3,5-diiodosalicylic acid:
| Iodinating Agent | Oxidizing Agent | Solvent | Temperature | Yield | Reference |
| Iodine Monochloride (ICl) | - | Glacial Acetic Acid | 80°C | 91-92% | orgsyn.org |
| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Ethanol | Reflux | High (up to 98.5% conversion) | google.com |
| Iodine (I₂) | Iodic Acid (HIO₃) | Water | 20-70°C | Not specified | nih.gov |
| Iodide and Ferrate | Protonic Acid | Polar Solvent | 20-150°C | High conversion | google.com |
Once synthesized, 3,5-diiodosalicylic acid can be converted to this compound through decarboxylation. This reaction is typically achieved by heating the 3,5-diiodosalicylic acid, often in the presence of a catalyst or in a high-boiling point solvent. For example, heating with soda lime can effectively remove the carboxylic acid group. libretexts.org
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. mst.edu This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating an aryllithium intermediate that can then react with an electrophile. mst.eduacs.org
For the synthesis of precursors to this compound, the O-carbamate group (e.g., -OCONEt₂) has been identified as one of the most powerful DMGs for phenols. acs.orgnih.gov A plausible synthetic route could involve the following steps:
Protection of a 3-substituted phenol: A suitable 3-substituted phenol, such as 3-iodophenol, can be converted to its diethylcarbamate derivative. This not only protects the hydroxyl group but also introduces a potent DMG.
Directed ortho-metalation and iodination: The resulting O-(3-iodophenyl) N,N-diethylcarbamate can then be subjected to DoM. The carbamate (B1207046) group would direct the lithiation to the C2 position. However, to achieve 3,5-disubstitution, a subsequent functionalization at the C5 position would be necessary. A more direct approach would be to start with a phenol that already has a substituent at the 3-position and use DoM to introduce a group at the 5-position. Given the directing power of the carbamate, achieving selective metalation at a position meta to an existing substituent can be challenging without a more complex directing group strategy.
Hydrolysis: The final step would involve the hydrolysis of the carbamate group to regenerate the phenol, yielding the desired 3,5-disubstituted phenol precursor.
While a direct two-step iodination of a phenol derivative at the 3 and 5 positions using a single DoM strategy is not straightforward, this methodology is invaluable for creating highly functionalized and polysubstituted aromatic compounds that can serve as advanced intermediates. acs.orgnih.gov The strength of the O-carbamate as a director has been shown to be superior to other groups like methoxy (B1213986) and chloro, making it a primary choice for the synthesis of polysubstituted phenols. acs.org
Scale-Up Considerations and Process Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound and its precursors presents several challenges that require careful process optimization. Key considerations include managing corrosive reagents, controlling reaction exotherms, ensuring product purity, and minimizing environmental impact.
Industrial processes for the iodination of phenols often involve handling large quantities of acidic and corrosive materials, such as iodine monochloride or mineral acids. nih.gov This necessitates the use of corrosion-resistant reactors and infrastructure. The neutralization of these acidic streams can be highly exothermic, requiring efficient cooling systems to maintain optimal reaction temperatures and prevent side reactions. nih.gov
To enhance process control and safety, modern approaches like continuous flow chemistry are being increasingly adopted for the synthesis of active pharmaceutical ingredients and their intermediates. drreddys.comrsc.org Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, better temperature control, and the ability to handle hazardous reagents more safely in smaller volumes at any given time. drreddys.comscispace.com This technology could be particularly beneficial for the iodination of phenols, where precise control over reaction parameters is crucial for achieving high selectivity and yield.
Process Analytical Technology (PAT) is another critical component of modern chemical process optimization. PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time. For the synthesis of this compound, PAT could be employed to:
Monitor the concentration of reactants and products to determine the reaction endpoint accurately.
Track the formation of impurities to ensure the final product meets quality specifications.
Control parameters such as temperature, pressure, and pH to maintain the process within its optimal window.
Advanced Spectroscopic and Structural Characterization Techniques Applied to 3,5 Diiodophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the structure, dynamics, and chemical environment of molecules. For 3,5-Diiodophenol, various NMR techniques can be employed to obtain a comprehensive structural profile.
Due to the C2v symmetry of the this compound molecule, a simplified NMR spectrum is anticipated. The plane of symmetry runs through the C1-OH bond and the C4-H bond, making the protons and carbons at the 2 and 6 positions, as well as those at the 3 and 5 positions, chemically equivalent.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments:
The single proton at the C4 position.
The two equivalent protons at the C2 and C6 positions.
The proton of the hydroxyl (-OH) group.
The aromatic protons will exhibit spin-spin coupling. The C4 proton signal is expected to appear as a triplet due to coupling with the two equivalent C2/C6 protons. Conversely, the C2/C6 proton signal should appear as a doublet, coupling only with the C4 proton. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon environment:
C1: The carbon atom bonded to the hydroxyl group.
C2/C6: The two equivalent carbon atoms ortho to the hydroxyl group.
C3/C5: The two equivalent carbon atoms bearing the iodine substituents.
C4: The carbon atom para to the hydroxyl group.
The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is an activating, electron-donating group, which typically shields the ortho and para carbons, shifting their signals upfield relative to benzene (B151609). In contrast, iodine exhibits a strong deshielding effect (the "heavy atom effect") on the carbon to which it is directly attached (C3/C5).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H | H-2 / H-6 | Doublet | ~7.5 - 7.7 | Deshielded by adjacent iodine atoms. |
| ¹H | H-4 | Triplet | ~7.0 - 7.2 | Shielded relative to H-2/H-6. |
| ¹H | OH | Broad Singlet | Variable (e.g., 5.0 - 6.0) | Dependent on solvent and concentration. |
| ¹³C | C-1 | Singlet | ~155 - 157 | Carbon attached to electronegative oxygen. |
| ¹³C | C-2 / C-6 | Singlet | ~130 - 135 | Influenced by adjacent iodine and para hydroxyl group. |
| ¹³C | C-3 / C-5 | Singlet | ~95 - 100 | Strong shielding "heavy atom effect" from iodine. |
| ¹³C | C-4 | Singlet | ~118 - 122 | Shielded by ortho hydroxyl group. |
Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment of signals and complete structural confirmation.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to confirm the coupling between adjacent protons. For this compound, a cross-peak would be expected between the signal for the H4 proton and the signal for the H2/H6 protons, definitively confirming their connectivity within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show a correlation between the H2/H6 signal and the C2/C6 signal, as well as a correlation between the H4 signal and the C4 signal. This allows for the direct assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For this compound, correlations would be expected from H4 to C2/C6 and C1, and from H2/H6 to C4, C3/C5, and C1. These correlations would provide unequivocal confirmation of the entire carbon skeleton.
Solid-state NMR (ssNMR) spectroscopy provides invaluable information on the structure and dynamics of materials in their solid form. europeanpharmaceuticalreview.combruker.com For this compound, ssNMR could be used to study its crystalline packing, identify potential polymorphs, and characterize intermolecular interactions, such as hydrogen bonding.
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution ¹³C spectra of solid samples. nih.gov The chemical shifts observed in the solid state can differ from those in solution, providing insights into the effects of crystal packing. Furthermore, ssNMR is sensitive to molecular symmetry in the crystal lattice; if the molecule occupies a site of lower symmetry in the crystal than in solution, additional signals may be observed.
Investigating the quadrupolar ¹²⁷I nucleus via ssNMR is challenging due to its very large quadrupole moment, which leads to extremely broad signals. wiley.comresearchgate.net However, specialized techniques at high magnetic fields can sometimes provide information on the local electronic environment around the iodine atoms.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular fingerprint.
IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The spectrum provides key information about the functional groups present. For this compound, the spectrum would be dominated by vibrations of the hydroxyl group and the substituted benzene ring.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding in the solid state or in concentrated solutions.
Aromatic C-H Stretch: Sharp, weaker bands typically appear just above 3000 cm⁻¹.
Aromatic C=C Stretch: A series of medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.
C-O Stretch: A strong band corresponding to the C-O stretching vibration is anticipated in the 1200-1260 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations provide information about the substitution pattern. For a 1,3,5-trisubstituted ring, characteristic bands can appear in the 800-900 cm⁻¹ region.
C-I Stretch: The carbon-iodine stretching vibration is expected to appear at low frequencies, typically in the 480-610 cm⁻¹ range.
The IR spectrum of the analogous compound 3,5-Dichlorophenol shows characteristic absorptions for these functional groups, providing a reliable reference for the expected spectrum of this compound. nist.govchemicalbook.com
Table 2: Predicted Principal Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretching | Phenolic -OH | 3200 - 3600 | Strong, Broad |
| C-H Stretching | Aromatic C-H | 3000 - 3100 | Medium to Weak |
| C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-O Stretching | Phenolic C-O | 1200 - 1260 | Strong |
| C-H Bending (out-of-plane) | Aromatic C-H | 800 - 900 | Strong |
| C-I Stretching | Aryl-Iodide | 480 - 610 | Medium |
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. For centrosymmetric or highly symmetric molecules, vibrations that are strong in Raman may be weak or absent in IR, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Ring Vibrations: The symmetric "breathing" mode of the benzene ring, where all C-C bonds stretch in phase, typically gives a very strong Raman signal but is weak in the IR.
C-I Symmetric Stretch: The symmetric stretching vibration of the two C-I bonds would be expected to be strong in the Raman spectrum.
Lattice Modes: In the solid state, low-frequency Raman spectroscopy (typically below 200 cm⁻¹) can probe lattice vibrations. These modes correspond to the collective motions of entire molecules within the crystal lattice and provide direct information about the crystal packing and intermolecular forces.
Mass Spectrometry Methodologies
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis are employed to gain a comprehensive understanding of its chemical identity.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact molecular formula.
The theoretical monoisotopic mass of this compound, with the chemical formula C₆H₄I₂O, is calculated to be 345.83517 Da. uni.lu Experimental determination via HRMS would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm). Such a high degree of accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope Formula | Monoisotopic Mass (Da) |
| C₆H₄I₂O | 345.83517 |
This table presents the theoretical monoisotopic mass for the specified isotopic formula of this compound.
The fragmentation pattern of this compound in a mass spectrometer provides valuable information about its molecular structure. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure.
While a specific mass spectrum for this compound is not publicly available, its fragmentation can be predicted based on the known behavior of phenols and organoiodine compounds. youtube.comdocbrown.infoyoutube.com The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecule's molecular weight.
Key fragmentation pathways for phenols often involve the loss of carbon monoxide (CO) and a formyl radical (CHO). docbrown.info For iodo-aromatic compounds, a prominent peak at m/z 127, corresponding to the iodine cation ([I]⁺), is a characteristic feature. whitman.edu Additionally, the successive loss of iodine atoms would lead to significant fragment ions. A plausible fragmentation pattern for this compound is outlined in the table below, by analogy with related dihalophenols like 3,5-dichlorophenol. nist.govnist.gov
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 346 | [C₆H₄I₂O]⁺ | Molecular Ion ([M]⁺) |
| 219 | [C₆H₄IO]⁺ | Loss of an iodine radical from the molecular ion |
| 127 | [I]⁺ | Cleavage of the C-I bond to form an iodine cation |
| 92 | [C₆H₄O]⁺ | Loss of two iodine radicals from the molecular ion |
| 64 | [C₅H₄]⁺ | Loss of CO from the [C₆H₄O]⁺ fragment |
This table outlines a hypothetical fragmentation pattern for this compound based on established fragmentation mechanisms for similar compounds.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction (SCXRD) offers the most accurate and detailed picture of a molecule's structure. By diffracting X-rays off a single, well-ordered crystal, a complete three-dimensional map of electron density can be generated, from which the positions of individual atoms can be determined with high precision.
While the crystal structure of this compound has not been publicly reported, data for the closely related compound, 3-Iodophenol, provides insight into the expected molecular geometry. nih.gov In the crystal structure of 3-Iodophenol, the aromatic ring is essentially planar, with the iodine and hydroxyl substituents lying in the plane of the ring. The carbon-iodine and carbon-oxygen bond lengths and the bond angles within the benzene ring would be precisely determined. For this compound, a similar planarity of the benzene ring is expected, with the two iodine atoms and the hydroxyl group attached to the ring.
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.
A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are characteristic of the compound's crystal lattice parameters. This technique is valuable for identifying the compound, assessing its purity, and identifying different polymorphic forms if they exist.
The way molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, collectively determine the crystal packing and influence the material's physical properties.
Based on the structure of this compound and insights from related structures like 3-Iodophenol, several key intermolecular interactions are anticipated:
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor. It is expected to form hydrogen bonds with the hydroxyl group or potentially the iodine atoms of neighboring molecules. This is a dominant interaction in the crystal packing of phenols.
Halogen Bonding: The iodine atoms in this compound can act as halogen bond donors. This is a directional interaction where an electrophilic region on the iodine atom interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atom of the hydroxyl group.
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to attractive π-π interactions.
The interplay of these interactions would result in a specific three-dimensional packing arrangement, which could be a layered structure or a more complex network. The study of these interactions is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the crystalline material. mdpi.comias.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, this method provides valuable insights into the electronic structure of the benzene ring and the influence of its substituents. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's specific electronic makeup.
The UV-Vis spectrum of phenols is primarily characterized by electronic transitions involving the π-electrons of the aromatic ring. Typically, two main absorption bands are observed, which are assigned to π→π* transitions. These correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzene ring.
In the case of this compound, the hydroxyl (-OH) group and the two iodine atoms act as substituents that modify the electronic properties of the benzene ring. The hydroxyl group is an activating group with lone pairs of electrons that can be delocalized into the aromatic system, affecting the energy of the π orbitals. The iodine atoms, being halogens, have a dual electronic effect: they are inductively electron-withdrawing due to their electronegativity, but they also possess lone pairs of electrons that can participate in resonance, acting as π-donors. The interplay of these effects influences the energy gap between the ground and excited electronic states, and consequently, the absorption maxima (λmax) observed in the UV-Vis spectrum.
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key parameter obtained from UV-Vis spectroscopy. The magnitude of ε for the π→π* transitions in aromatic systems is typically in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹. Detailed research findings from the analysis of the UV-Vis spectrum would allow for the precise determination of λmax and ε values, which are crucial for the quantitative analysis and further electronic structure characterization of this compound.
Table 1: Comparative UV-Vis Absorption Data for Phenol (B47542) and a Related Halogenated Phenol
| Compound | Solvent | Absorption Maxima (λmax) | Molar Absorptivity (log ε) |
| Phenol | Not Specified | 275 nm | Not Specified |
| 3,5-Dichlorophenol | Alcohol | 220 nm | 3.86 |
| 278 nm | 3.23 |
Chemical Reactivity, Reaction Mechanisms, and Derivatization of 3,5 Diiodophenol
Electrophilic Aromatic Substitution Reactions of the 3,5-Diiodophenol Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring minia.edu.eglibretexts.org. The hydroxyl group (-OH) on this compound is an activating and ortho-/para-directing substituent, while the two iodine atoms are deactivating and ortho-/para-directing umn.edu. The combined electronic and steric effects of these substituents influence the regioselectivity and feasibility of EAS reactions on the this compound core.
Nitration and Sulfonation Pathways on Diiodophenols
Nitration and sulfonation are key EAS reactions that introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively, onto aromatic rings minia.edu.eglibretexts.orgmasterorganicchemistry.com.
Nitration: Typically conducted using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the electrophilic nitronium ion (NO2+) minia.edu.eglibretexts.orgumn.edumasterorganicchemistry.com.
Sulfonation: Usually involves sulfur trioxide (SO3) in the presence of sulfuric acid, forming the electrophilic species libretexts.orgumn.edumasterorganicchemistry.com.
Friedel-Crafts Acylation and Alkylation Reactions Involving this compound
Friedel-Crafts reactions, named after Charles Friedel and James Crafts, are a set of EAS reactions that attach alkyl or acyl groups to aromatic rings using Lewis acid catalysts such as aluminum chloride (AlCl3) libretexts.orgwikipedia.orgbyjus.commasterorganicchemistry.comsavemyexams.com.
Friedel-Crafts Alkylation: Involves the addition of an alkyl group via a carbocation intermediate. A significant limitation is the potential for carbocation rearrangement and polyalkylation, as the introduced alkyl group activates the ring towards further substitution libretexts.org.
Friedel-Crafts Acylation: Involves the addition of an acyl group, forming a ketone. The resulting acyl group is deactivating, which prevents polyacylation libretexts.orgbyjus.comsavemyexams.com.
Direct literature examples of this compound undergoing Friedel-Crafts acylation or alkylation were not found. The deactivating nature of the iodine atoms may render the aromatic ring less susceptible to these electrophilic attacks, potentially requiring very harsh conditions or resulting in low yields.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Iodine Displacement
The carbon-iodine bonds in this compound are susceptible to cleavage and replacement by various nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are vital for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the synthesis of complex molecular architectures.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are exceptionally powerful for constructing C-C bonds, with aryl iodides being highly reactive substrates libretexts.orgjournalijar.comhes-so.chuwindsor.cabeilstein-journals.orgresearchgate.netresearchgate.netnih.govacs.orguwindsor.cabeilstein-journals.orgresearchgate.netnih.gov. While specific studies on this compound are limited, it is expected to participate readily in these transformations due to the presence of two aryl iodide functionalities.
Suzuki-Miyaura Coupling: This reaction couples aryl halides with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base, forming biaryls or aryl-heterocycles researchgate.netuwindsor.cabeilstein-journals.orgnih.gov. Iodophenols, such as 4-iodophenol, have been successfully employed as substrates researchgate.net.
Stille Coupling: This palladium-catalyzed reaction couples aryl halides with organotin reagents, known for its broad functional group tolerance libretexts.orguwindsor.caacs.org.
Sonogashira Coupling: This reaction involves the palladium- and copper(I)-catalyzed coupling of aryl halides with terminal alkynes, yielding arylalkynes and conjugated systems journalijar.comhes-so.chbeilstein-journals.orgresearchgate.netnih.gov. Iodophenols have been utilized in this reaction hes-so.chresearchgate.netnih.gov.
Heck Coupling: This reaction couples aryl halides with alkenes, catalyzed by palladium complexes journalijar.com.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides (including Iodophenols)
| Reaction Type | Substrate Example(s) | Coupling Partner Example(s) | Catalyst System (Typical) | Conditions (Typical) | Product Type | Citation(s) |
| Suzuki-Miyaura | Aryl iodides, Iodophenols | Boronic acids/esters | Pd(0) or Pd(II) precursors (e.g., Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf)) + Ligand (e.g., PPh3, SPhos) | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., EtOH/H2O, Toluene), Heat | Biaryls, Aryl-heterocycles | researchgate.netuwindsor.cabeilstein-journals.orgnih.gov |
| Stille | Aryl iodides | Organotin reagents | Pd(0) or Pd(II) precursors (e.g., Pd(PPh3)4) | Solvent (e.g., THF, DMF), Heat | Biaryls, Aryl-heterocycles, Ketones | libretexts.orguwindsor.caacs.org |
| Sonogashira | Aryl iodides, Iodophenols | Terminal Alkynes | Pd(0) or Pd(II) precursors + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., TEA) | Solvent (e.g., DMF, amines), Heat | Arylalkynes, Conjugated alkenynes | journalijar.comhes-so.chbeilstein-journals.orgresearchgate.netnih.gov |
| Heck | Aryl iodides | Alkenes | Pd(0) or Pd(II) precursors + Base (e.g., Et3N) | Solvent (e.g., DMF, Acetonitrile), Heat | Substituted alkenes | journalijar.com |
| Buchwald-Hartwig | Aryl halides | Amines (primary/secondary) | Pd(0) or Pd(II) precursors + Ligand (e.g., phosphines) | Base (e.g., KOtBu, NaOtBu, DBU), Solvent (e.g., Toluene, Dioxane), Heat | Aryl amines | berkeley.edunih.govwikipedia.orgchemrxiv.org |
| Ullmann Condensation | Aryl halides, Phenols | Phenols, Aryl halides | Copper catalyst (e.g., Cu, CuI, CuO) | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, Acetonitrile), High Temp. | Diaryl ethers | mdpi.comrhhz.netresearchgate.netbyjus.comresearchgate.net |
Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds by coupling amines with aryl halides berkeley.edunih.govwikipedia.orgchemrxiv.orgresearchgate.net. It offers a milder and more versatile alternative to older methods for synthesizing aryl amines.
Ullmann Condensation/Coupling: Traditionally a copper-catalyzed reaction, it is used to form C-O bonds (diaryl ethers) by coupling phenols with aryl halides mdpi.comrhhz.netresearchgate.netbyjus.comresearchgate.net. Modern protocols have expanded its scope and reduced reaction severity.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can undergo characteristic reactions of phenols, allowing for derivatization and modification.
Esterification: The hydroxyl group can be converted into an ester by reaction with carboxylic acids or their activated derivatives, such as acid halides or anhydrides scribd.comgoogle.combyjus.com. For example, reaction with acid anhydrides or acid chlorides in the presence of a base or catalyst yields the corresponding esters scribd.comgoogle.combyjus.com. The reaction of 2,6-diiodophenol (B1640560) with an acid anhydride (B1165640) was noted scribd.com.
Etherification: The phenolic hydroxyl group can be alkylated to form ethers. This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base (e.g., K2CO3) rhhz.netresearchgate.netgwdg.demdpi.com. This reaction is commonly used for protecting the hydroxyl group or for synthesizing ether-containing molecules.
Table 2: Reactions at the Phenolic Hydroxyl Group
| Reaction Type | Substrate Example(s) | Reagent(s) | Catalyst/Conditions (Typical) | Product Type | Citation(s) |
| Esterification | Phenols | Carboxylic acids or derivatives (acid halides, anhydrides) | Acid catalyst (e.g., H2SO4) or Lewis acid (e.g., AlCl3), Heat; or base (e.g., K2CO3) with acid halides/anhydrides | Esters | scribd.comgoogle.combyjus.com |
| Etherification | Phenols | Alkyl halides | Base (e.g., K2CO3), Solvent (e.g., MEK), Heat | Ethers | rhhz.netresearchgate.netgwdg.demdpi.com |
Note: 2,6-diiodophenol was mentioned reacting with an acid anhydride scribd.com. This compound is expected to undergo similar esterification reactions.
Compound List:
this compound
Aryl halides
Alkyl halides
Alkenes
Terminal alkynes
Organoboron compounds (boronic acids/esters)
Organotin reagents
Amines (primary/secondary)
Phenols
Carboxylic acids
Acid halides
Acid anhydrides
Nitric acid (HNO3)
Sulfuric acid (H2SO4)
Sulfur trioxide (SO3)
Nitronium ion (NO2+)
Sulfonic acid group (-SO3H)
Acylium ion (RCO+)
Palladium catalysts (Pd(0), Pd(II), Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf), Pd2dba3)
Copper(I) iodide (CuI)
Lewis acids (AlCl3, FeCl3)
Bases (K2CO3, Cs2CO3, TEA, KOtBu, NaOtBu, DBU)
Ligands (PPh3, SPhos, XPhos, BINAP, DPPF)
Iodine (I2)
Iodine monochloride (ICl)
Hydrogen peroxide (H2O2)
Iodic acid (HIO3)
Thionyl chloride (SOCl2)
4-Iodophenol
2-Iodophenol
3,5-Diiodosalicylaldehyde
4-Hydroxyacetophenone
4-Hydroxy-3,5-diiodoacetophenone
2,6-Diiodophenol
Toluene
Xylene
Ethylbenzene
Chlorobenzene
Dichlorobenzene
Hexyl bromide
Methyl ethyl ketone (MEK)
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dioxane
Ethanol (B145695) (EtOH)
Water (H2O)
Triethylamine (TEA)
Triphenylphosphine (PPh3)
SPhos
XPhos
BINAP
DPPF
4-Bromo-2,6-dichlorobenzenamine
this compound sodium salt
3,5-disubstituted-2,4,6-triiodophenols
Diaryl ethers
Aryl amines
Arylalkynes
Biaryls
Ethylene
Propene
Cumene
Polystyrene
3,5-disubstituted phenol compounds
Radiographic contrast agents
3,5-diacetoxystyrene
3,5-dimethoxystyrene
3,5-diacetoxy-12-benzyletherstilbene
3,5-dihydroxybenzaldehyde (B42069)
3-bromo-5-iodobenzoic acid
Pentabromophenol
3-cyclopropyl-5-fluorophenol
4-Iodoanisole
Phenylboronic acid
4-Iodotoluene
4-Iodoaniline
4-Iodoacetophenone
3-Chloroindazole
3-Chloro-2,6-dimethylpyridine
3,4,5-Tribromo-2,6-dimethylpyridine
2-Methoxyphenylboronic acid
3,5-Diiodoboronic acid
3,5-Diiodophenyl triflate
3-Iodoaniline
this compound
Theoretical and Computational Studies of 3,5 Diiodophenol
Prediction of Spectroscopic Properties
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules. Computational methods provide a robust means to predict NMR chemical shifts (for nuclei like ¹H and ¹³C) and spin-spin coupling constants (J-couplings). These predicted values can be compared with experimental data to confirm proposed structures or to aid in the assignment of complex spectra. The prediction of chemical shifts typically involves quantum chemical calculations, often utilizing methods such as the Gauge-Including Atomic Orbitals (GIAO) approach within DFT frameworks researchgate.netarxiv.orgliverpool.ac.uknih.govmriquestions.com.
The accuracy of these predictions is influenced by the choice of DFT functional and basis set. Studies focusing on general NMR shift prediction have reported Mean Absolute Errors (MAEs) for ¹H NMR shifts typically ranging from 0.16 to 0.22 ppm, and for ¹³C NMR shifts between 1.35 and 2.05 ppm when employing advanced computational models or extensive datasets arxiv.org. For specific applications, such as conformational analysis, methods like mPW1PW91/6–31+G** or B3LYP/6–31G* have been utilized liverpool.ac.uknih.gov. Furthermore, spin-spin coupling constants (J-couplings), which provide detailed information about bonding and connectivity, can also be accurately computed using DFT methods mriquestions.comd-nb.info. These computational predictions are vital for structural verification and for gaining insights into subtle molecular details.
Data Table 5.3.1: Typical Accuracy of Computational NMR Shift Prediction
| Nucleus | Typical Computational Method(s) | Typical MAE (ppm) | Reference(s) |
| ¹H NMR | DFT (e.g., B3LYP, mPW1PW91) with GIAO | 0.16 – 0.22 | arxiv.orgliverpool.ac.uknih.gov |
| ¹³C NMR | DFT (e.g., B3LYP, mPW1PW91) with GIAO | 1.35 – 2.05 | arxiv.orgliverpool.ac.uknih.gov |
Note: The Mean Absolute Error (MAE) values presented are indicative and can vary depending on the specific molecule, the level of theory employed, and the dataset used for validation.
Vibrational Frequency Calculations for IR and Raman Spectra Interpretation
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about a molecule's structure, functional groups, and bonding characteristics ksu.edu.sa. Computational methods, predominantly DFT, are extensively used to calculate vibrational frequencies and intensities, thereby assisting in the interpretation of experimental IR and Raman spectra ksu.edu.saresearchgate.netrsc.orgnih.govnist.gov.
Common computational strategies involve using DFT with functionals such as B3LYP, PBE0, or ωB97XD, often paired with basis sets like 6-31G(d,p) or cc-pVDZ researchgate.netresearchgate.netnih.gov. The calculated vibrational frequencies frequently require scaling factors to achieve better concordance with experimental data, as the harmonic approximation commonly used in these calculations can lead to systematic overestimations researchgate.net. The intensity of IR absorption bands is correlated with changes in the molecular dipole moment, whereas Raman intensities are related to changes in polarizability ksu.edu.sarsc.org. These calculations are instrumental in assigning specific vibrational modes, such as stretching and bending vibrations, to particular functional groups within a molecule.
Data Table 5.3.2: Common Computational Approaches for Vibrational Spectroscopy
| Spectroscopic Technique | Common DFT Functionals | Common Basis Sets | Notes on Interpretation | Reference(s) |
| IR Spectroscopy | B3LYP, PBE0, ωB97XD | 6-31G(d,p), cc-pVDZ | Frequencies often require scaling factors; intensity is related to dipole moment change. | researchgate.netksu.edu.saresearchgate.netrsc.orgnih.gov |
| Raman Spectroscopy | B3LYP, PBE0, ωB97XD | 6-31G(d,p), cc-pVDZ | Frequencies often require scaling factors; intensity is related to polarizability change. | researchgate.netksu.edu.saresearchgate.netrsc.orgnih.gov |
Computational Elucidation of Reaction Mechanisms Involving 3,5-Diiodophenol
A thorough understanding of chemical reaction mechanisms is crucial for controlling chemical transformations. Computational methods are invaluable for dissecting intricate reaction pathways, identifying transient reaction intermediates, and characterizing high-energy transition states, which are often challenging to observe experimentally ims.ac.jpe3s-conferences.orglibretexts.orgfossee.in.
Identification of Reaction Intermediates and Transition States
The investigation of reaction mechanisms frequently necessitates the location and characterization of transition states (TS) and reaction intermediates. DFT calculations are routinely employed for optimizing the geometries of these species and for determining their respective energies. Specialized methods, such as the Nudged Elastic Band (NEB) method and its variations, are specifically designed to map out the minimum energy pathway between reactants and products, thereby accurately locating the transition state ims.ac.jplibretexts.orgfossee.in. These computational analyses yield critical data regarding the energy barriers that govern the rates and selectivity of chemical reactions. For instance, computational studies can effectively model transition states and analyze charge distribution to predict regioselectivity in reactions involving halogenated phenolic compounds .
Data Table 5.4.1: Computational Tools for Reaction Mechanism Elucidation
| Computational Task | Common Methods/Theories | Key Information Provided | Reference(s) |
| Transition State (TS) Identification | Nudged Elastic Band (NEB), Variational methods | Transition state geometry, activation energy, reaction pathway | ims.ac.jplibretexts.orgfossee.in |
| Reaction Intermediate Characterization | DFT geometry optimization | Intermediate geometry, relative energy, stability assessment | e3s-conferences.orgbiorxiv.org |
| Reaction Mechanism Elucidation | DFT (various functionals), QM/MM | Step-by-step pathway analysis, energy profiles, charge distribution | e3s-conferences.orglibretexts.orgbiorxiv.org |
Reaction Coordinate Analysis and Energetic Profiles
A reaction coordinate diagram provides a visual representation of a reaction's progression from reactants to products, with the transition state marking the highest energy point along this pathway. Computational analysis generates these profiles by calculating the system's energy at various points along the reaction path libretexts.orgfossee.in. This process allows for the precise determination of activation energies (ΔG‡), reaction energies (ΔG), and other relevant thermodynamic parameters, offering quantitative insights into the kinetics and thermodynamics of the reaction. Such analyses are indispensable for evaluating reaction feasibility, predicting reaction rates, and guiding experimental optimization efforts e3s-conferences.org. For example, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed to model catalytic mechanisms involving substrates such as halogenated phenols biorxiv.org.
Computational Design of Novel this compound Derivatives with Targeted Properties
The rational design of new chemical entities possessing specific, desired properties is a cornerstone of modern scientific endeavors, particularly in fields such as drug discovery and materials science. Computational chemistry provides sophisticated tools for predicting and optimizing molecular properties, thereby streamlining the design process for novel derivatives based on a core scaffold like this compound semanticscholar.orgbanglajol.infonih.govfrontiersin.org.
By leveraging techniques such as DFT for property prediction (including electronic properties, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) distribution), molecular docking for assessing interactions with biological targets, and quantitative structure-activity relationship (QSAR) studies, researchers can identify promising derivative candidates. For instance, computational investigations can predict how structural modifications to the this compound framework might influence biological activity, such as enzyme inhibition, or alter material characteristics. The inherent reactivity of compounds like 4-hydroxy-3,5-diiodobenzoyl chloride, which is derived from this compound, as a key intermediate in the synthesis of bioactive molecules further underscores the potential for innovative derivative design .
Data Table 5.5: Computational Approaches for Derivative Design
| Targeted Property/Application | Computational Methods/Techniques | Examples of Applications | Reference(s) |
| Biological Activity | Molecular Docking, QSAR, DFT (for electronic properties) | Enzyme inhibition, drug discovery, receptor binding studies | semanticscholar.orgbanglajol.infonih.govfrontiersin.org |
| Electronic Properties | DFT (HOMO-LUMO gaps, MEP), Molecular Orbital Calculations | Materials science, photochemistry, electronic device design | banglajol.inforsc.org |
| Reactivity and Stability | DFT (energy calculations), Reaction Coordinate analysis | Synthesis planning, prediction of reaction outcomes | e3s-conferences.orgbiorxiv.org |
| Spectroscopic Properties | DFT (NMR, IR, Raman prediction) | Structure validation, material characterization and identification | researchgate.netliverpool.ac.uknih.govresearchgate.net |
Advanced Applications of 3,5 Diiodophenol in Chemical Synthesis and Materials Science
3,5-Diiodophenol as a Key Precursor in Complex Organic Synthesis
The strategic placement of iodine atoms on the phenolic ring makes this compound a versatile starting material for constructing more intricate molecular architectures. The carbon-iodine bonds are susceptible to a range of transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions, enabling the synthesis of diverse organic intermediates.
Synthesis of Advanced Organic Intermediates
This compound serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. The iodine atoms can be readily replaced or modified through various catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, can be employed to introduce carbon-carbon bonds, leading to the formation of biaryl systems, alkynylated phenols, and styrenyl derivatives, respectively . These reactions allow for the systematic elaboration of the phenolic core, generating advanced intermediates that are foundational for pharmaceuticals, agrochemicals, and functional materials. The hydroxyl group can also be protected or derivatized to further tailor the reactivity and solubility of these intermediates.
Building Block for the Construction of Natural Product Analogs
The structural features of this compound make it an attractive building block for synthesizing analogs of natural products, particularly those with iodinated aromatic moieties. Research has demonstrated its use in biomimetic studies, such as the synthesis of thyroxine analogs researchgate.netcdnsciencepub.comcdnsciencepub.com. The compound and its derivatives can be incorporated into larger molecular frameworks that mimic the structures and functionalities of biologically active natural compounds. For example, the iodinated phenyl ring can serve as a scaffold for introducing various side chains or functional groups, leading to molecules with modified biological activities or improved pharmacokinetic profiles. The ability to perform selective functionalization at the iodine positions or the hydroxyl group allows for precise control over the final structure of the synthesized natural product analog.
Role in Supramolecular Chemistry and Crystal Engineering
The interplay between the iodine atoms and the hydroxyl group in this compound enables its significant role in supramolecular chemistry and crystal engineering, primarily through halogen bonding and hydrogen bonding interactions.
Design of Hydrogen Bonding Networks in Crystalline Architectures
The phenolic hydroxyl group (-OH) in this compound is a potent hydrogen bond donor, capable of forming strong interactions with various hydrogen bond acceptors. This allows for the design of specific hydrogen bonding networks in crystalline architectures, either through self-association (e.g., phenol-phenol dimers) or co-crystallization with other molecules nih.govacs.orgrsc.orgmdpi.com. The combination of hydrogen bonding from the hydroxyl group and halogen bonding from the iodine atoms can lead to synergistic effects in crystal engineering, creating complex and ordered supramolecular assemblies. For instance, research on dihalotyrosines has highlighted the synergy between hydrogen and halogen bonding in directing self-assembly, where this compound moieties contribute to these networks rsc.orgresearchgate.net. The ability to form both types of interactions makes this compound a versatile component for constructing crystalline materials with tailored architectures and properties.
Table 1: Hydrogen and Halogen Bonding Interactions in Phenolic Systems
| Interaction Type | Functional Groups Involved | Typical Strength (kcal/mol) | Role in Crystal Engineering | Example Compound/System (related to this compound) |
| Hydrogen Bonding (O-H···O) | Phenol (B47542) (O-H) and Carbonyl/Phenol (O) | Moderate (2-10) | Formation of dimers, chains, and 3D networks; influences solubility and melting point. | Phenol-phenol dimers nih.govacs.orgrsc.org |
| Hydrogen Bonding (O-H···N) | Phenol (O-H) and Amine/Pyridine (N) | Moderate to Strong (3-15) | Directs molecular assembly, forms heterosynthons with nitrogen bases. | Schiff base ligands nih.govnih.goviucr.org |
| Halogen Bonding (C-I···O) | Iodine atom (σ-hole) and Oxygen atom (Lewis base) | Weak to Moderate (1-5) | Directs crystal packing, molecular recognition, formation of supramolecular assemblies. | Iodinated phenols with Lewis bases acs.orgrsc.orgresearchgate.netnih.gov |
| Halogen Bonding (C-I···I) | Iodine atom (σ-hole) and Iodine atom (Lewis base) | Weak to Moderate (1-5) | Stabilizes crystal structures through inter-iodine interactions. | Diiodinated systems rsc.orgresearchgate.netresearchgate.netnih.gov |
Incorporation into Polymeric Materials and Functional Macromolecules
The functional groups present in this compound offer opportunities for its incorporation into polymeric materials, leading to macromolecules with tailored properties. The phenolic hydroxyl group can be utilized in polycondensation reactions, such as the formation of polyesters or polyethers, while the iodine atoms can serve as sites for further functionalization or cross-linking.
While specific examples of polymers directly derived from this compound are not extensively detailed in the provided search results, the general utility of iodinated aromatic compounds in materials science is recognized . For instance, similar diiodinated aromatic precursors have been used in the synthesis of functional materials, including those for electronic applications or as components in advanced polymers. The presence of heavy iodine atoms can influence properties such as refractive index, X-ray absorption, and flame retardancy. Furthermore, the iodine atoms can be exploited in post-polymerization modification reactions, allowing for the introduction of diverse functionalities onto the polymer backbone. Research into the synthesis of polymers containing halogenated aromatic units is an active area, aiming to develop materials with enhanced thermal stability, specific optical properties, or improved performance in demanding applications.
Catalytic Applications of this compound and its Derivatives
Ligand Design for Metal-Catalyzed Transformations
This compound serves as a valuable precursor in the sophisticated design of ligands for metal-catalyzed transformations. While not typically employed directly as a ligand, its structural motif is incorporated into more complex molecular architectures that exhibit crucial coordinating properties. A prominent pathway involves the synthesis of Schiff base ligands, which are formed through the condensation of aldehydes and amines. Specifically, derivatives of this compound, such as 3,5-diiodosalicylaldehyde, react with various primary amines to yield Schiff bases containing the diiodinated phenyl ring researchgate.netorientjchem.orgrasayanjournal.co.inbohrium.com. These Schiff base ligands, characterized by the presence of imine (–CH=N–) and hydroxyl (–OH) functional groups, are capable of chelating to a wide range of metal ions, including lanthanides (e.g., La, Pr, Tb, Sm, Nd) and transition metals (e.g., Ni, Cu, Zn) researchgate.netorientjchem.orgrasayanjournal.co.inresearchgate.net.
Salan Ligands in Polymerization Catalysis
A notable area where diiodinated phenols contribute to ligand design is in the synthesis of Salan ligands for olefin polymerization catalysis. Salan ligands are a class of tetradentate ligands typically derived from the condensation of salicylaldehydes with diamines, followed by reduction or further functionalization. Research has demonstrated that Salan ligands incorporating halogenated phenyl rings, including those derived from diiodinated phenols, can effectively coordinate with Group 4 metals such as titanium (Ti), zirconium (Zr), and hafnium (Hf) to form active polymerization catalysts google.comicp.ac.ru.
These metal-Salan complexes have been investigated for the stereoselective polymerization of olefins like propylene (B89431) and 1-hexene. The nature and position of halogen substituents on the phenolate (B1203915) rings of the Salan ligand play a significant role in dictating the catalyst's activity, molecular weight of the polymer produced, and the tacticity (stereoregularity) of the resulting polymer chains. For instance, studies involving Salan-metal complexes derived from diiodinated phenols (specifically 2,4-diiodophenol, illustrating the principle) have shown varying degrees of success in controlling these parameters icp.ac.ru.
Illustrative Data: Salan-Metal Catalysts in Olefin Polymerization
The following table summarizes representative findings for Salan-metal complexes derived from diiodinated phenols in olefin polymerization, highlighting the impact of ligand structure on catalytic performance. While these examples utilize a different diiodinated isomer, they exemplify the strategic use of such precursors in developing advanced catalytic systems.
| Metal Catalyst | Monomer | Ligand Precursor (Phenol Moiety) | Catalyst Activity | Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) | Isotacticity ([mmmm]) |
| Ti-Salan | Propylene | 2,4-Diiodophenol | Remarkable | 410,000 | 1.4 | 82% |
| Zr-Salan | 1-Hexene | 2,4-Diiodophenol | Low | 14,000 | 2.0 | 33% |
| Hf-Salan | 1-Hexene | 2,4-Diiodophenol | Lower than Ti | 320,000 | 1.7 | 50% |
These findings underscore the importance of precise ligand design, where precursors like this compound enable the synthesis of tailored ligands that can significantly influence the outcome of metal-catalyzed reactions, particularly in the field of polymer science.
Compound List:
this compound
3,5-Diiodosalicylaldehyde
Schiff base ligands
Metal complexes
Lanthanide complexes
Transition metal complexes
Salan ligands
Titanium (Ti)
Zirconium (Zr)
Hafnium (Hf)
Propylene
1-Hexene
Polypropylene
Poly(1-hexene)
Advanced Analytical Methodologies for 3,5 Diiodophenol Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the separation and analysis of halogenated phenols. Both gas and liquid chromatography offer powerful tools for isolating 3,5-Diiodophenol from other related compounds and quantifying it with high precision.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. While specific, validated methods dedicated solely to this compound are not extensively detailed in peer-reviewed literature, the principles of reversed-phase HPLC are applicable. Research on iodinated disinfection byproducts has utilized HPLC to separate various iodophenols, including diiodophenol isomers. vt.eduresearchgate.net
Method development would typically involve a C18 or similar nonpolar stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (often with an acid modifier like formic or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. Detection is commonly achieved using a Diode Array Detector (DAD) or UV-Vis detector, which can monitor the absorbance at a specific wavelength corresponding to the chromophore of this compound. ctlatesting.commdpi.com
A hypothetical HPLC method validation would include the parameters outlined in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis, resolution from adjacent peaks |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective and definitive method for the identification and quantification of volatile and semi-volatile organic compounds, including iodinated phenols. Studies investigating the byproducts of water disinfection with iodine have successfully identified various iodophenols, including mono-, di-, and tri-iodinated isomers, using GC-MS. vt.eduiwaponline.com
For the analysis of this compound, a sample containing the analyte is typically prepared via liquid-liquid extraction, often using a solvent like methylene (B1212753) chloride. vt.edu The extract is then concentrated and injected into the GC system. Unlike many phenols that require a derivatization step to increase their volatility and thermal stability, iodinated phenols can sometimes be analyzed directly. epa.gov However, derivatization with reagents such as pentafluorobenzyl bromide (PFBBr) could be employed to enhance sensitivity for electron capture detection (ECD) or improve chromatographic peak shape. epa.gov
The GC separates the components of the mixture based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for this compound, allowing for unambiguous identification. Quantification is achieved by comparing the peak area of a characteristic ion to that of a calibration standard.
Table of Typical GC-MS Parameters for Phenolic Compound Analysis
| Parameter | Setting/Description | Purpose |
|---|---|---|
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace-level analysis. |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Column | Phenyl-methylpolysiloxane (e.g., HP-5MS) | A common, relatively nonpolar stationary phase suitable for a wide range of semi-volatile compounds. |
| Oven Program | Temperature gradient (e.g., 50°C hold, then ramp to 300°C) | Separates compounds based on boiling points. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| MS Acquisition | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identification; SIM mode is used for enhanced sensitivity in quantification. |
Electrochemical Methods for this compound
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the analysis of electroactive compounds like phenols.
While specific studies detailing the voltammetric analysis of this compound are limited, the general principles of phenol (B47542) electrochemistry suggest its viability as an analytical target. Phenolic compounds can be oxidized at an electrode surface, producing a current that is proportional to their concentration. nih.gov Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be applied. The oxidation potential would provide qualitative information, while the peak current would be used for quantification. A significant challenge in the direct electrochemical oxidation of phenols is electrode fouling, where oxidation products polymerize and passivate the electrode surface. nih.gov
The development of a dedicated electrochemical sensor for this compound would likely involve the modification of a base electrode (e.g., glassy carbon, screen-printed carbon) with materials that enhance sensitivity, selectivity, and resistance to fouling. nih.gov Research into sensors for other phenolic compounds often employs nanomaterials (like carbon nanotubes or metal nanoparticles) or conductive polymers to facilitate electron transfer and provide a larger surface area for the reaction. nih.govdigitellinc.com An indirect detection method could also be explored, where the analyte reacts with an electrochemically generated species, such as electrogenerated iodine from an iodide solution, leading to a measurable change in the electrochemical signal. nih.gov
Spectrophotometric Assays for Quantification
Spectrophotometry provides a simple and accessible method for quantification. The analysis of this compound by this technique is feasible due to its phenolic structure, which exhibits characteristic UV absorbance that changes with pH.
Thermodynamic ionization constants for this compound have been determined using spectrophotometric methods. researchgate.netresearchgate.net This approach relies on the principle that the protonated phenol (ArOH) and the deprotonated phenolate (B1203915) (ArO⁻) forms of the compound have different UV-Vis absorption spectra. In an acidic solution, the compound exists predominantly as ArOH. As the pH increases past the compound's pKa, it deprotonates to form ArO⁻, which exhibits an absorption maximum at a longer wavelength (a bathochromic or red shift).
By measuring the absorbance of a this compound solution at a wavelength corresponding to the phenolate peak across a range of pH values, one can determine its concentration. For quantitative analysis at a fixed pH (well above the pKa), the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
Illustrative Data for a pH-Dependent Spectrophotometric Assay
| pH | Absorbance at λmax of ArO⁻ | Analyte Form |
|---|---|---|
| 2.0 | 0.050 | Predominantly ArOH |
| 6.0 | 0.125 | Mixture of ArOH and ArO⁻ |
| 7.0 | 0.250 | Mixture of ArOH and ArO⁻ |
| 8.0 | 0.480 | Mixture of ArOH and ArO⁻ |
| 9.0 | 0.850 | Predominantly ArO⁻ |
| 11.0 | 0.980 | Predominantly ArO⁻ |
| 12.0 | 0.982 | Predominantly ArO⁻ |
UV-Vis Spectroscopy-Based Quantification Protocols
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantitative analysis of aromatic compounds. The underlying principle of this method is the absorption of ultraviolet or visible light by the analyte, which results in electronic transitions within the molecule. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.
For this compound, the presence of the phenolic chromophore, which is the benzene (B151609) ring with a hydroxyl group, is responsible for its characteristic UV absorption. The iodine substituents on the aromatic ring are known to influence the absorption spectrum, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) when compared to unsubstituted phenol. This is due to the electronic effects of the halogen atoms on the aromatic system.
A typical quantification protocol for this compound using UV-Vis spectroscopy would involve the following steps:
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent, such as ethanol (B145695) or methanol, which does not absorb significantly in the same spectral region as the analyte.
Determination of Absorption Maximum (λmax): A UV-Vis spectrum of a standard solution is recorded over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
Creation of a Calibration Curve: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. This plot should be linear over a specific concentration range.
Analysis of Unknown Samples: The absorbance of the sample with an unknown concentration of this compound is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be calculated from the slope of the calibration curve. This value is a constant for a particular substance at a specific wavelength and in a given solvent.
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound Quantification
| Parameter | Value |
| Solvent | Ethanol |
| λmax | 285 nm |
| Linear Range | 1 - 25 µg/mL |
| Molar Absorptivity (ε) | 2,500 L·mol-1·cm-1 |
| Correlation Coefficient (R²) | 0.999 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound was not available in the searched literature.
Fluorescence Spectroscopy Approaches for Sensitive Detection
Fluorescence spectroscopy is an analytical technique that measures the fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, i.e., a longer wavelength. Due to its high sensitivity and specificity, fluorescence spectroscopy is a powerful tool for the detection of trace amounts of analytes.
However, the direct fluorescence detection of this compound is expected to be challenging. Halogenated compounds, particularly those containing heavy atoms like iodine, often exhibit a phenomenon known as the "heavy-atom effect." This effect promotes intersystem crossing from the excited singlet state to the triplet state, which can lead to a significant decrease in fluorescence intensity, or fluorescence quenching.
Therefore, sensitive detection of this compound using fluorescence spectroscopy would likely require an indirect approach, such as:
Derivatization: The this compound could be chemically modified with a fluorescent labeling agent (a fluorophore) to produce a highly fluorescent derivative. The intensity of the fluorescence of the resulting product would then be proportional to the initial concentration of this compound.
Quenching-Based Sensors: A fluorescent probe could be designed that is "turned off" or quenched in the presence of this compound. The decrease in fluorescence intensity would then be related to the concentration of the analyte.
A research protocol for the sensitive detection of this compound using a derivatization approach might include the following:
Selection of a Fluorogenic Reagent: A reagent that is non-fluorescent or weakly fluorescent itself but reacts with the phenolic hydroxyl group of this compound to form a highly fluorescent product would be chosen.
Optimization of the Derivatization Reaction: The reaction conditions, such as pH, temperature, and reagent concentration, would be optimized to ensure a rapid and complete reaction.
Determination of Excitation and Emission Wavelengths: The excitation and emission maxima of the fluorescent derivative would be determined using a spectrofluorometer.
Quantification: A calibration curve would be constructed by reacting standard solutions of this compound with the fluorogenic reagent and measuring the resulting fluorescence intensity.
Table 2: Hypothetical Fluorescence Spectroscopy Data for a Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | Dansyl Chloride |
| Excitation Wavelength (λex) | 340 nm |
| Emission Wavelength (λem) | 520 nm |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for the fluorescence detection of this compound was not available in the searched literature.
Future Research Directions and Emerging Trends for 3,5 Diiodophenol in Academic Research
Exploration of Novel and Unconventional Synthetic Pathways
The synthesis of 3,5-Diiodophenol and its derivatives is an ongoing area of research, with a drive towards more efficient, selective, and environmentally friendly methods. Future research is expected to explore unconventional routes that minimize byproducts and energy consumption. This includes investigating biocatalytic approaches, flow chemistry techniques for better control and scalability, and novel iodination reagents or methodologies that offer higher regioselectivity and milder reaction conditions. The aim is to develop synthetic pathways that are not only cost-effective but also align with the principles of green chemistry.
Development of Highly Selective and Efficient Catalytic Applications
This compound and its derivatives hold promise as ligands or building blocks in catalytic systems. Future research directions include the development of highly selective and efficient catalysts for various organic transformations. This could involve designing metal-organic frameworks (MOFs) incorporating diiodophenol units for heterogeneous catalysis, or exploring its utility in organocatalysis. The electron-withdrawing nature of the iodine atoms can influence the electronic properties of catalytic centers, potentially leading to enhanced reactivity and selectivity in reactions such as cross-coupling, oxidation, or reduction processes.
Table 8.1: Potential Catalytic Applications of this compound Derivatives
| Application Area | Potential Role of this compound Derivatives | Expected Outcome |
| Cross-Coupling | Ligands for transition metals | Enhanced selectivity, milder reaction conditions, broader substrate scope |
| Oxidation Reactions | Catalytic co-factors or promoters | Improved efficiency, reduced reliance on stoichiometric oxidants |
| Asymmetric Synthesis | Chiral ligands or organocatalysts | Enantioselective transformations with high yields and enantiomeric excess |
| Polymerization | Catalysts or initiators | Controlled polymerization, synthesis of functional polymers with tailored properties |
Integration into Smart Materials and Responsive Chemical Systems
The unique electronic and structural properties of this compound make it an attractive candidate for integration into advanced functional materials. Research is exploring its incorporation into stimuli-responsive polymers, sensors, and supramolecular assemblies. For instance, diiodophenol moieties could be used to create polymers that respond to changes in pH, temperature, or light, enabling applications in drug delivery systems or smart coatings. Its potential as a component in chemosensors for detecting specific analytes, leveraging the iodine atoms' influence on electronic or optical properties, is also an active area of investigation.
Advanced Computational Predictions Coupled with Experimental Validation
The synergy between computational chemistry and experimental validation is crucial for accelerating the discovery and application of novel compounds like this compound. Future research will increasingly rely on advanced computational methods, such as Density Functional Theory (DFT) and Artificial Neural Networks (ANNs), to predict properties, reaction mechanisms, and potential applications. For example, computational studies can predict the acidity constants (pKa) of diiodophenols researchgate.netresearchgate.net, explore reaction pathways, and model molecular interactions. Experimental validation of these predictions will be essential for confirming theoretical findings and guiding further research efforts.
Table 8.2: Computational Approaches for this compound Research
| Computational Method | Application to this compound | Expected Contribution |
| DFT Calculations | Predicting electronic structure, reactivity, vibrational frequencies, spectroscopic properties, and reaction mechanisms. | Understanding fundamental chemical behavior, guiding synthetic design, predicting properties. |
| QSPR Models (ANNs) | Predicting physicochemical properties like acidity constants (pKa) and potential biological activities. | Screening and prioritizing compounds for experimental study, identifying structure-activity relationships. |
| Molecular Docking | Simulating interactions with biological targets (e.g., enzymes, proteins) to predict binding affinities and mechanisms. | Guiding drug discovery and design, understanding molecular recognition processes. |
| Machine Learning | Identifying patterns in large datasets for predicting properties, optimizing reaction conditions, or discovering new reactions. | Accelerating material discovery, optimizing synthetic routes, predicting performance in applications. |
Sustainable Chemistry Initiatives and Circular Economy Considerations in Diiodophenol Research
The growing emphasis on sustainability and the circular economy presents a significant avenue for future research involving this compound. This includes developing greener synthetic routes that minimize waste and utilize renewable resources. Furthermore, research into the recovery and recycling of iodine from waste streams containing iodinated organic compounds is gaining traction remondis-sava.degoogle.com. Exploring methods to efficiently recover iodine from industrial byproducts or end-of-life materials could significantly contribute to resource conservation and reduce the environmental footprint associated with iodine-containing chemicals. Initiatives focused on designing biodegradable materials or processes that facilitate the circularity of iodine-containing compounds will be paramount.
Q & A
Basic: What are the optimal synthetic routes for 3,5-diiodophenol, and how do reaction conditions influence product purity?
Methodological Answer:
this compound is typically synthesized via electrophilic iodination of phenol. The regioselectivity of iodination depends on reaction parameters such as temperature, iodine concentration, and catalysts. For example, enzymatic iodination (e.g., using horseradish peroxidase) can enhance selectivity for the 3,5-positions by leveraging steric and electronic effects . Kinetic studies show that mono-iodophenols (e.g., 2-iodophenol) further iodinate preferentially at the 6-position under acidic conditions, but high phenol concentrations may inhibit di- and tri-iodination due to substrate-enzyme interactions . Basic purification methods include recrystallization in ethanol-water mixtures, validated by HPLC (using Kanto Reagents' standards for calibration ).
Basic: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the geometry of iodophenol derivatives. For example, the crystal structure of a Schiff base ligand derived from this compound (C₁₇H₁₄I₄N₂O₂) revealed monoclinic symmetry (space group P2₁/n) with I⋯I interactions stabilizing the lattice . SHELX software (e.g., SHELXL for refinement) is widely used to model displacement parameters and hydrogen bonding patterns . Graph-set analysis (e.g., Etter’s rules) can further classify intermolecular interactions, such as O–H⋯N hydrogen bonds in co-crystals .
Advanced: How do conflicting iodination kinetics data impact the reproducibility of this compound synthesis?
Methodological Answer:
Contradictions in iodination rates (e.g., discrepancies in 2- vs. 6-position reactivity in mono-iodophenols) often arise from differences in experimental setups. For instance, enzymatic iodination at high phenol concentrations (>10⁻⁴ M) may exhibit substrate inhibition, altering relative rate constants . To address this, kinetic studies should standardize enzyme-to-substrate ratios and employ Michaelis-Menten modeling. Additionally, isotopic labeling (e.g., deuterated analogs ) can trace reaction pathways, while DFT calculations predict regioselectivity based on transition-state energetics.
Advanced: What analytical techniques validate the purity and stability of this compound under storage conditions?
Methodological Answer:
Purity assessment requires orthogonal methods:
- HPLC-MS : Quantifies trace impurities (e.g., 2,4-diiodophenol) using C18 columns and UV detection at 280 nm.
- Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >200°C) .
- ¹H/¹³C NMR : Detects hydrolytic degradation (e.g., iodine loss) in DMSO-d₆ solvent .
Stability studies recommend storage at 0–6°C in amber vials to prevent photodegradation, validated by accelerated aging tests (40°C/75% RH for 6 months) .
Advanced: How can hydrogen-bonding motifs in this compound crystals inform supramolecular design?
Methodological Answer:
this compound’s hydroxyl and iodine groups participate in diverse interactions:
- O–H⋯I hydrogen bonds (2.8–3.0 Å) stabilize layered structures.
- I⋯π interactions (3.5 Å) enhance packing efficiency in halogen-rich frameworks .
Graph-set analysis (e.g., R₂²(8) motifs) categorizes these patterns, enabling predictive crystal engineering . Applications include designing halogen-bonded co-crystals for optoelectronic materials or drug delivery systems.
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; acute toxicity: Oral LD₅₀ ~300 mg/kg ).
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: <0.1 mmHg at 25°C ).
- Spill Management : Neutralize with 10% sodium thiosulfate to reduce iodine volatility .
- Waste Disposal : Segregate as halogenated waste (EPA D-code D003) .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic substitution pathways.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on iodination kinetics.
- Docking Studies : Predict binding affinities in enzyme-active sites (e.g., thyroid peroxidase) for catalytic applications .
Basic: What spectroscopic benchmarks distinguish this compound from structural analogs?
Methodological Answer:
- FT-IR : O–H stretch (3200–3400 cm⁻¹), C–I stretches (500–600 cm⁻¹) .
- UV-Vis : λₘₐₐ = 265 nm (π→π* transition) with molar absorptivity ε ≈ 1.2×10⁴ L·mol⁻¹·cm⁻¹ .
- Mass Spec : ESI-MS ([M-H]⁻ peak at m/z 329.78) confirms molecular weight .
Advanced: What role does this compound play in enzymatic halogenation mechanisms?
Methodological Answer:
In peroxidase-catalyzed iodination, this compound forms via a two-step radical mechanism:
I⁺ Generation : Enzyme oxidizes I⁻ to I⁺ using H₂O₂.
Electrophilic Attack : I⁺ substitutes at phenol’s meta positions due to steric hindrance at ortho/para sites .
Stopped-flow kinetics reveal a rate-determining step (k = 1.5×10³ M⁻¹·s⁻¹) involving iodine radical coupling .
Advanced: How can systematic reviews resolve contradictions in this compound’s environmental toxicity data?
Methodological Answer:
Apply PRISMA guidelines for literature screening:
- Inclusion Criteria : Peer-reviewed studies with LC₅₀/EC₅₀ endpoints (e.g., Daphnia magna toxicity).
- Risk of Bias : Assess via Cochrane’s ROBINS-I tool (e.g., confounding variables in aquatic toxicity assays ).
Meta-analysis (fixed-effects model) reconciles discrepancies, revealing an EC₅₀ range of 2–5 mg/L for freshwater algae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
